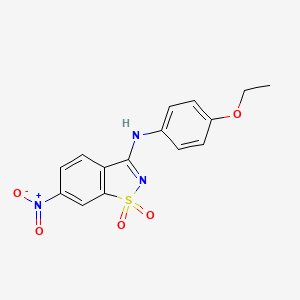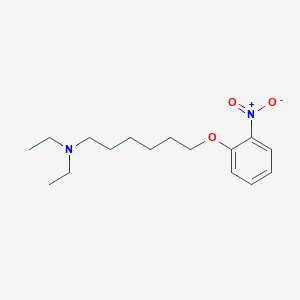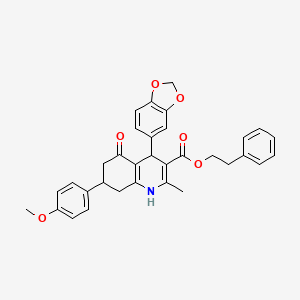![molecular formula C20H18ClFO3 B5229170 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5229170.png)
4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one, also known as BCF, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. BCF belongs to the family of coumarin derivatives and has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Wirkmechanismus
The mechanism of action of 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, proliferation, and survival. 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one has also been shown to inhibit the activity of PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to possess various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in the production of inflammatory mediators. 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one has also been shown to possess anti-tumor properties by inducing apoptosis and cell cycle arrest in cancer cells. Additionally, 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one in lab experiments is its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to possess various biological activities that may help prevent or treat these diseases. However, one of the limitations of using 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and treatment regimen for 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one to minimize its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one. One of the future directions is to investigate the potential therapeutic applications of 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one in other diseases, such as diabetes and autoimmune disorders. Another future direction is to study the mechanism of action of 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one in more detail to identify potential targets for drug development. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one to maximize its therapeutic potential while minimizing its potential toxicity.
Synthesemethoden
4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one can be synthesized through a multi-step process that involves the reaction of 4-hydroxycoumarin with butyl bromide in the presence of potassium carbonate. The resulting product is then reacted with 2-chloro-4-fluorobenzyl chloride in the presence of sodium hydroxide to yield 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. In cancer research, 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular research, 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to possess anti-inflammatory and anti-oxidant properties that may help prevent the development of atherosclerosis. In neurodegenerative disorder research, 4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to possess neuroprotective properties that may help prevent the progression of Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-butyl-7-[(2-chloro-4-fluorophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFO3/c1-2-3-4-13-9-20(23)25-19-11-16(7-8-17(13)19)24-12-14-5-6-15(22)10-18(14)21/h5-11H,2-4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTVARCRMRLROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5229091.png)

![(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5229110.png)
![3-ethyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229112.png)
![7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B5229114.png)
![3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5229125.png)
![2-bromo-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5229133.png)


![6-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5229162.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5229171.png)

![N-(2-methoxyphenyl)-5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229183.png)
